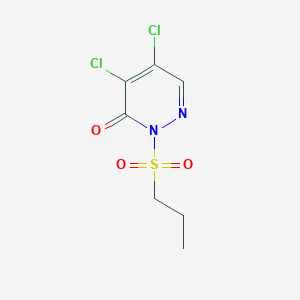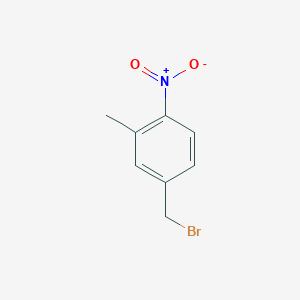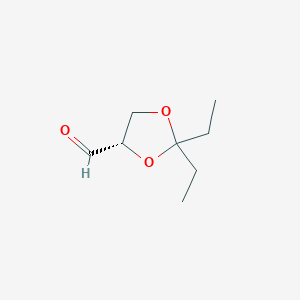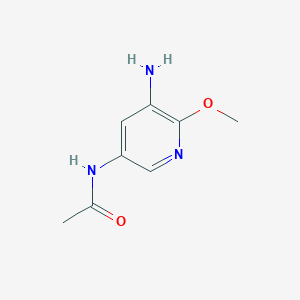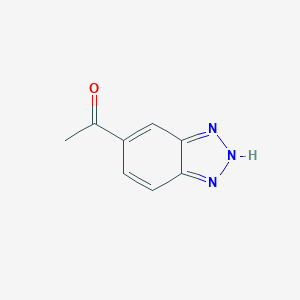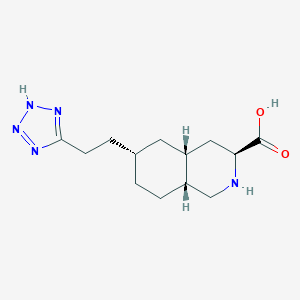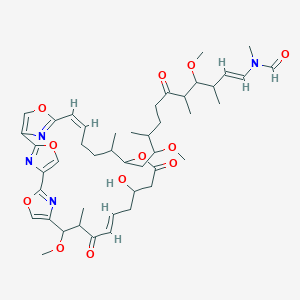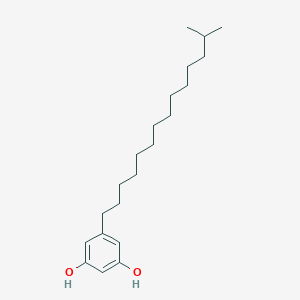
Adipostatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipostatin B is a natural product that has been identified as a potential anti-obesity drug. It is a secondary metabolite produced by Streptomyces sp. strain SANK 60404. Adipostatin B has been found to inhibit the differentiation of preadipocytes into adipocytes, which is a crucial step in the formation of fat tissue.
Aplicaciones Científicas De Investigación
Glycerol-3-Phosphate Dehydrogenase Inhibition
Adipostatin B, along with Adipostatin A, has been identified as an inhibitor of glycerol-3-phosphate dehydrogenase. This enzyme plays a role in the synthesis of triglycerides. Adipostatin B's inhibition of this enzyme can prevent triglyceride accumulation in cells, which has implications in the study of obesity and metabolic diseases (Tsuge et al., 1992).
Anti-Infective Properties
Recent studies have explored the anti-infective potential of Adipostatin B. It has been found to exhibit inhibitory activity against the main protease of SARS-CoV-2, the virus responsible for COVID-19, and against certain ESKAPE pathogens, which are a group of bacteria known for their antibiotic resistance (Hou et al., 2021).
Synthesis and Biological Evaluation
There has also been interest in synthesizing Adipostatin B for further biological evaluation. Studies have aimed at understanding its structure-activity relationship, which is essential for its potential therapeutic applications. This includes evaluation against cancer cell lines to assess its cytotoxic properties (Tanaka et al., 2011).
Propiedades
Número CAS |
144284-17-3 |
|---|---|
Nombre del producto |
Adipostatin B |
Fórmula molecular |
C21H36O2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
5-(13-methyltetradecyl)benzene-1,3-diol |
InChI |
InChI=1S/C21H36O2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(22)17-21(23)16-19/h15-18,22-23H,3-14H2,1-2H3 |
Clave InChI |
AYZBMIJCGJIGNK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
SMILES canónico |
CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Otros números CAS |
144284-17-3 |
Sinónimos |
5-isopentadecylresorcinol adipostatin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



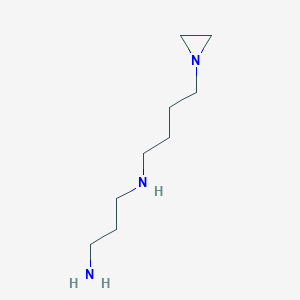
![Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B115695.png)
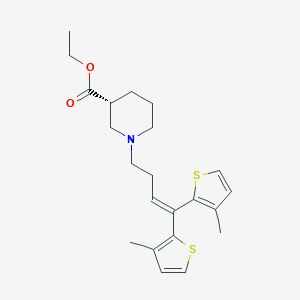
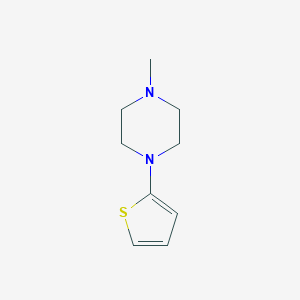
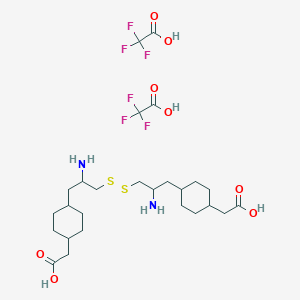
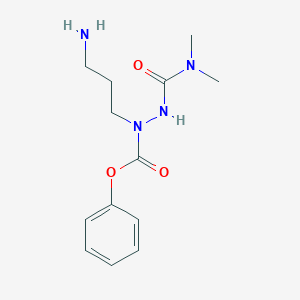
![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)
